molecular formula C22H21ClN2O2 B11307291 N-(2-chlorobenzyl)-2-propoxy-N-(pyridin-2-yl)benzamide

N-(2-chlorobenzyl)-2-propoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11307291
M. Wt: 380.9 g/mol
InChI Key: UFTJGCBDYCKMHV-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a propoxy group, and a pyridinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a benzyl compound to introduce the chlorophenyl group.

    Introduction of the Propoxy Group: The next step involves the alkylation of the intermediate with a propoxy group using appropriate alkylating agents under basic conditions.

    Formation of the Pyridinyl Benzamide: The final step involves the coupling of the chlorophenyl and propoxy intermediates with a pyridinyl benzamide under suitable reaction conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production methods for N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.

Scientific Research Applications

N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Chlorophenyl)methyl]-N-(pyridin-2-yl)benzamide: Lacks the propoxy group, which may affect its chemical and biological properties.

    N-[(2-Chlorophenyl)methyl]-2-methoxy-N-(pyridin-2-yl)benzamide:

Uniqueness

N-[(2-Chlorophenyl)methyl]-2-propoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as enhanced binding affinity to certain molecular targets or improved solubility in organic solvents.

Properties

Molecular Formula

C22H21ClN2O2

Molecular Weight

380.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-propoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C22H21ClN2O2/c1-2-15-27-20-12-6-4-10-18(20)22(26)25(21-13-7-8-14-24-21)16-17-9-3-5-11-19(17)23/h3-14H,2,15-16H2,1H3

InChI Key

UFTJGCBDYCKMHV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3

Origin of Product

United States

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